molecular formula C13H24N2O4 B13336674 Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate

Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate

Cat. No.: B13336674
M. Wt: 272.34 g/mol
InChI Key: QWYHGJQMGSHPPZ-VHSXEESVSA-N
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Description

Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.

    Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions using corresponding alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide or carboxylating agents like di-tert-butyl dicarbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butyl)-4-methylpiperazine: A simpler piperazine derivative with similar structural features.

    1-ethyl-4-methylpiperazine: Another piperazine derivative with ethyl and methyl substituents.

    1-(tert-butyl)-3,5-dimethylpiperazine: A compound with tert-butyl and dimethyl groups on the piperazine ring.

Uniqueness

Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate is unique due to its specific combination of substituents and stereochemistry, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-6-18-11(16)10-8-15(9(2)7-14-10)12(17)19-13(3,4)5/h9-10,14H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

QWYHGJQMGSHPPZ-VHSXEESVSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN([C@H](CN1)C)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(C(CN1)C)C(=O)OC(C)(C)C

Origin of Product

United States

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